2-ethoxy-4-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)phenol
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Overview
Description
2-ETHOXY-4-{3-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENOL is a complex organic compound that features a combination of phenol, imidazole, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-4-{3-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENOL typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Solvent recovery and recycling, as well as waste management, are also important considerations in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-ETHOXY-4-{3-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENOL can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenol and imidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amino-substituted compounds. Substitution reactions can introduce various functional groups onto the phenol or imidazole rings .
Scientific Research Applications
2-ETHOXY-4-{3-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENOL has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-ETHOXY-4-{3-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
2-ETHOXY-4-{3-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENOL: shares similarities with other imidazole and pyridine derivatives, such as benzimidazoles and pyridylimidazoles.
Uniqueness
What sets 2-ETHOXY-4-{3-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENOL apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C22H18N4O5 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-ethoxy-4-[3-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]imidazo[1,2-a]pyridin-2-yl]phenol |
InChI |
InChI=1S/C22H18N4O5/c1-2-31-19-12-14(6-8-18(19)28)21-22(25-10-4-3-5-20(25)24-21)23-13-15-11-16(26(29)30)7-9-17(15)27/h3-13,27-28H,2H2,1H3/b23-13+ |
InChI Key |
NFEVHCPQFZFGEF-YDZHTSKRSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])O)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)N=CC4=C(C=CC(=C4)[N+](=O)[O-])O)O |
Origin of Product |
United States |
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